molecular formula C20H22ClN3O5S B2536201 N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260904-69-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2536201
CAS No.: 1260904-69-5
M. Wt: 451.92
InChI Key: QXCGSONMSOHRJF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)--yl]acetamide (CAS RN: 1260928-89-9) is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • Thieno[3,2-d]pyrimidinone core: A bicyclic system with a sulfur atom in the thiophene ring and two ketone groups at positions 2 and 4 of the pyrimidinone moiety.
  • Substituents: A 3-(2-methylpropyl) (isobutyl) group attached to the pyrimidinone nitrogen, enhancing hydrophobicity. A 2-[thienopyrimidinone-yl]acetamide linkage to a 5-chloro-2,4-dimethoxyphenyl group, introducing electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-11(2)9-24-19(26)18-14(5-6-30-18)23(20(24)27)10-17(25)22-13-7-12(21)15(28-3)8-16(13)29-4/h5-8,11H,9-10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCGSONMSOHRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound has a complex structure characterized by several functional groups that may contribute to its biological activity. The molecular formula is C26H27ClN2O4SC_{26}H_{27}ClN_{2}O_{4}S . The synthesis typically involves multi-step reactions including acylation and cyclization processes that incorporate various substituents to enhance biological efficacy.

Table 1: Chemical Structure Details

PropertyValue
Molecular FormulaC26H27ClN2O4S
Molecular Weight482.02 g/mol
IUPAC NameThis compound
SynonymsNone available

Antioxidant Properties

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing similar moieties have shown high DPPH radical scavenging ability (up to 88.6% in some cases) . This suggests a potential for protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary studies have indicated that compounds in this class may possess antimicrobial properties. For example, derivatives with similar thieno[3,2-d]pyrimidine structures have demonstrated effectiveness against various bacterial strains . Further research is needed to elucidate the specific mechanisms of action and efficacy against different pathogens.

Anticancer Potential

Some studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structural features may interact with cellular pathways involved in tumor growth. In vitro studies have shown promising results in reducing cell viability in cancer cell lines .

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant activity of a series of thieno[3,2-d]pyrimidine derivatives using the DPPH assay. The results indicated that modifications at the 5-position of the phenyl ring significantly enhanced radical scavenging activity .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively at low concentrations .
  • Anticancer Activity : Research focusing on the anticancer effects of thieno[3,2-d]pyrimidine derivatives demonstrated a dose-dependent decrease in cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various human cancer cell lines. The compound's mechanism likely involves the inhibition of specific pathways crucial for cancer cell proliferation and survival.

  • Case Study : A study conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxic effects across a panel of cancer cell lines. The results demonstrated significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

Molecular docking studies suggest that N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.

  • Research Findings : The anti-inflammatory potency was evaluated using computational methods that indicated strong binding affinity to the target enzyme. This suggests that further optimization could yield a potent anti-inflammatory agent .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes:

  • Formation of the thienopyrimidine core.
  • Functionalization at various positions to introduce the acetamide and chloro groups.

The compound's mechanism of action is believed to involve modulation of signaling pathways associated with cell survival and apoptosis in cancer cells and inflammatory responses.

Potential Therapeutic Applications

Given its biological activities, this compound shows potential for development in:

  • Cancer Therapy : As a candidate for targeted therapies against specific types of cancers.
  • Anti-inflammatory Treatments : As a novel agent for conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives bearing thieno/pyrimidinone cores or analogous pharmacophores.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula (MW) Notable Properties/Activities
Target Compound Thieno[3,2-d]pyrimidinone - 3-Isobutyl
- 5-Cl-2,4-(OCH₃)phenylacetamide
C₂₀H₂₀ClN₃O₅S (474.91 g/mol) Predicted lipophilicity due to Cl/OCH₃; potential kinase inhibition (inferred from analogs).
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidinone - 3-Isobutyl
- 2-Cl-5-F-phenylacetamide
C₁₉H₁₇ClFN₃O₃S (438.88 g/mol) Similar core; Cl/F substitution may enhance metabolic stability vs. OCH₃.
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidinone - 5-Methylfuran
- S-linkage
- Naphthylacetamide
C₂₉H₂₁N₃O₃S₂ (523.63 g/mol) Higher MW and aromaticity (naphthyl) likely reduce solubility; furan may modulate bioavailability.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone (non-fused) - 4-Methylpyrimidinone
- 2,3-diCl-phenylacetamide
C₁₃H₁₁Cl₂N₃O₂S (344.21 g/mol) Simpler core; dichlorophenyl enhances electrophilicity, potentially increasing reactivity.
MEK Inhibitor (Example 83, ) Pyrido[4,3-d]pyrimidinone - Cyclopropyl
- Fluoro/iodo substituents
Complex Demonstrates kinase-targeting potential; halogenated groups improve target affinity.

Key Findings:

Core Structure Impact: Thieno[3,2-d]pyrimidinones (Target and ) exhibit fused heterocyclic systems, enhancing planarity and π-π stacking vs. non-fused pyrimidinones (e.g., ). Thieno[2,3-d]pyrimidinone () isomers may alter binding pocket interactions due to sulfur positioning.

Substituent Effects :

  • Aryl Groups : The Target’s 5-Cl-2,4-(OCH₃)phenyl group balances lipophilicity (Cl) and solubility (OCH₃), whereas dichlorophenyl () or naphthyl () groups increase hydrophobicity.
  • Alkyl Chains : Isobutyl (Target and ) contributes to hydrophobic interactions, while allyl () may introduce metabolic instability.

Biological Implications :

  • Halogenation (Cl, F, I) in analogs () correlates with improved target affinity and stability.
  • Thioether linkages () may influence redox properties or disulfide bonding in biological systems.

Synthetic Approaches :

  • Acetamide coupling to heterocyclic cores (e.g., ) typically involves nucleophilic substitution or condensation under basic conditions, suggesting analogous routes for the Target.

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